Bienvenue dans la boutique en ligne BenchChem!

AS-85

ASH1L inhibitor Histone Methyltransferase Biochemical Assay

AS-85 is a first-in-class, potent ASH1L histone methyltransferase inhibitor (IC₅₀=0.6 µM, Kd=0.78 µM) with a 1.69 Å co-crystal structure. Its unique binding to the autoinhibited SET domain ensures on-target selectivity, inhibiting proliferation in MLL-rearranged leukemia cells (GI₅₀ 5-25 µM) while sparing non-rearranged lines. As the benchmark for ASH1L probe development, its defined cLogP (3.4) and tPSA (108) make it essential for reproducible SAR studies and high-throughput screening. Choose AS-85 for validated, publication-ready results.

Molecular Formula C26H28F3N5O3S2
Molecular Weight 579.7 g/mol
Cat. No. B8248211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS-85
Molecular FormulaC26H28F3N5O3S2
Molecular Weight579.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C=C(C3=C2C=C(C=C3)CNC(=O)C4CNC4)C5=CC(=CC=C5)C(=S)N)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C26H28F3N5O3S2/c27-26(28,29)39(36,37)33-8-6-20(7-9-33)34-15-22(17-2-1-3-18(11-17)24(30)38)21-5-4-16(10-23(21)34)12-32-25(35)19-13-31-14-19/h1-5,10-11,15,19-20,31H,6-9,12-14H2,(H2,30,38)(H,32,35)
InChIKeyWDQKQCWRQIVDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AS-85: A First-in-Class ASH1L Histone Methyltransferase Inhibitor for Leukemia Research


AS-85 is a potent, first-in-class small-molecule inhibitor of the ASH1L histone methyltransferase (IC50 = 0.6 µM), designed to target the autoinhibited SET domain of ASH1L [1]. With a molecular formula of C26H28F3N5O3S2 and a molecular weight of 579.66 g/mol [2], AS-85 was developed through a structure-based drug design approach and is primarily utilized in scientific research to investigate the role of ASH1L in MLL-rearranged leukemias [1].

Why AS-85 Cannot Be Substituted by Generic ASH1L Inhibitors


Generic substitution among ASH1L inhibitors is precluded by distinct binding modes to the autoinhibited SET domain, differing cellular permeability profiles, and varying potency in MLL-rearranged leukemia models. AS-85 represents an optimized lead from a fragment-based medicinal chemistry campaign, where even minor structural modifications yield profound changes in inhibitory activity and cell-based efficacy [1]. Therefore, precise compound identity is critical for experimental reproducibility and for valid cross-study comparisons in epigenetic leukemia research [1].

Quantitative Differentiation of AS-85 Against Key Comparators


Biochemical Potency: AS-85 vs. AS-99

In a head-to-head comparison within the same study, AS-85 demonstrates slightly superior biochemical inhibition of the ASH1L SET domain (IC50 = 0.60 µM) compared to the closely related analog AS-99 (IC50 = 0.79 µM) [1].

ASH1L inhibitor Histone Methyltransferase Biochemical Assay

Cellular Activity in MLL-Rearranged Leukemia Cells: AS-85 vs. AS-99

While AS-85 has a slight biochemical edge, AS-99 is more potent in cellular assays due to improved permeability. AS-85 inhibits growth of MLL-rearranged leukemia cell lines (MV4;11, MOLM13, KOPN8) with GI50 values ranging from 5 to 25 µM [1]. In direct comparison from the same study, AS-99 is more potent in these same cell lines, with GI50 values ranging from 1.8 to 3.6 µM [1].

Leukemia MLL Translocation Cell Proliferation

Physicochemical Optimization: AS-85 vs. AS-6

AS-85 was specifically designed to improve cell permeability compared to an earlier analog, AS-6. AS-85 exhibits an increased cLogP (3.4) and decreased tPSA (108) relative to AS-6 [1].

Drug Design Cell Permeability Medicinal Chemistry

Binding Affinity: AS-85 vs. AS-99

AS-85 exhibits slightly higher binding affinity for the ASH1L SET domain (Kd = 0.78 µM) compared to AS-99 (Kd = 0.89 µM) [1].

Binding Affinity ASH1L SET Domain Kd

Structural Confirmation: High-Resolution Co-Crystal Structure

The binding mode of AS-85 to the ASH1L SET domain has been confirmed at high resolution, with a co-crystal structure solved at 1.69 Å [1]. This provides unambiguous, atomic-level detail of the interaction, a feature not available for all ASH1L inhibitors.

Structural Biology Drug-Target Interaction X-ray Crystallography

Optimal Research Applications for AS-85


Biochemical and Structural Studies of the ASH1L SET Domain

Given its potent biochemical inhibition (IC50 = 0.60 µM) and high-resolution co-crystal structure (1.69 Å), AS-85 is the premier choice for in vitro experiments focused on ASH1L enzymology and protein-ligand interactions. Its slight edge over AS-99 in biochemical assays and the availability of detailed binding pose data make it ideal for structure-activity relationship (SAR) studies and for validating new chemical probes [1].

Mechanistic Studies in MLL-Rearranged Leukemia Models

AS-85 is a critical tool for investigating the specific role of the ASH1L SET domain in MLL-rearranged leukemias. Its ability to inhibit cell growth in MLL-rearranged lines (MV4;11, MOLM13, KOPN8; GI50 5-25 µM) while showing no effect in non-rearranged K562 cells confirms its on-target mechanism [1]. This selectivity profile makes AS-85 ideal for experiments aiming to dissect the ASH1L-dependent pathways in leukemia pathogenesis.

Comparative Chemical Biology and Probe Profiling

AS-85 serves as an essential reference point in comparative chemical biology studies. Its well-documented potency and permeability profile (cLogP 3.4, tPSA 108) make it a benchmark for evaluating the performance of novel ASH1L inhibitors [1]. Researchers can directly compare new compounds to AS-85 to assess improvements in potency, selectivity, or cellular activity.

Validation of In Vitro Assays and Method Development

The robust and reproducible data available for AS-85 in both biochemical (IC50 = 0.60 µM, Kd = 0.78 µM) and cellular (GI50 5-25 µM) assays make it an excellent positive control for developing and validating new high-throughput screening assays for ASH1L inhibitors [1]. Its well-characterized activity provides a reliable benchmark for assay performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS-85

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.